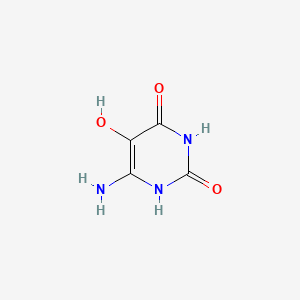

Isouramil

Übersicht

Beschreibung

Isouramil is an aglycon of vicine and convicine, and a causative agent of favism.

Wissenschaftliche Forschungsanwendungen

DNA-Forschung

Isouramil oder 5,6-Dihydroxycytosin kann durch die Behandlung von DNA mit Osmiumtetroxid gebildet werden . Diese Eigenschaft wurde in Studien zur DNA-Reparatur unter Verwendung von Basenexzisionsreparaturenzymen verwendet . Die Bildung von Cytosinglykol- und 5,6-Dihydroxycytosin-Molekülen in DNA bei Behandlung mit OsO4 wurde nachgewiesen .

Favismus-Forschung

This compound wird produziert, wenn Vicin und Convicin, Verbindungen, die in der Ackerbohne vorkommen, durch das β-Glucosidase-Enzym hydrolysiert werden . Diese Verbindungen bewirken eine Oxidation von Glutathion in roten Blutkörperchen (RBCs), was zu einer Hämolyse von RBCs führt, einem Zustand, der als Favismus bekannt ist . Diese Eigenschaft wurde in der Forschung im Zusammenhang mit Favismus eingesetzt, einem genetischen Defekt des Glucose-6-Phosphat-Dehydrogenase (G6PD)-Enzyms .

Zellalterungsstudie

In einer Studie zur Zellalterung wurden biochemische, biophysikalische und ultra-morphologische Eigenschaften von normalen roten Blutkörperchen (RBCs) und Zellen von Favismus-Patienten verglichen . Die Studie ergab eine deutliche metabolische Regulation in G6DP-defizienten Zellen, die wichtige Besonderheiten in den Zelleigenschaften während des Alterns bestimmt .

Metabolische Regulationsforschung

Die Studie zur Zellalterung ergab auch einen besonderen Mechanismus der metabolischen Regulation, der einen geringeren Energieverbrauch unter Umweltstressbedingungen ermöglicht . Diese überraschend höhere Belastbarkeit gegenüber Zellalterung wurde mit dem Vorhandensein von this compound in Verbindung gebracht .

Toxizitätsreduktionsforschung

Es wurden Untersuchungen zu den Möglichkeiten der Reduzierung der Toxizität von Vicin und Convicin in Ackerbohnen durchgeführt, indem diese zu den entsprechenden Aglykonen, Divicin und this compound, hydrolysiert werden .

Ernährungsforschung

This compound wurde als Produkt der Vicin- und Convicin-Hydrolyse im Zusammenhang mit der Ernährungsforschung, insbesondere in Bezug auf den Verzehr von Ackerbohnen, untersucht .

Wirkmechanismus

Target of Action

Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .

Mode of Action

This compound is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .

Biochemical Pathways

The biochemical pathway of this compound involves the hydrolysis of fava bean glycosides to produce divicine and this compound . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .

Pharmacokinetics

The pharmacokinetics of this compound involve its ingestion and subsequent hydrolysis to form divicine and this compound . These compounds then cause oxidative stress in red blood cells . .

Result of Action

The primary result of this compound’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences

Biochemische Analyse

Biochemical Properties

5,6-Dihydroxycytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with several enzymes and proteins involved in the base excision repair pathway. For instance, DNA glycosylases recognize and remove 5,6-Dihydroxycytosine from DNA, initiating the repair process . Additionally, this compound can interact with other biomolecules such as formic acid, leading to further modifications and degradation products .

Cellular Effects

The presence of 5,6-Dihydroxycytosine in DNA can have significant effects on cellular processes. It can induce mutations by causing base-pair mismatches during DNA replication. This compound also influences cell signaling pathways and gene expression by altering the integrity of the genetic material . Furthermore, the accumulation of 5,6-Dihydroxycytosine can lead to cellular stress and trigger DNA repair mechanisms .

Molecular Mechanism

At the molecular level, 5,6-Dihydroxycytosine exerts its effects through its interactions with DNA and DNA repair enzymes. It forms lesions in the DNA that are recognized by DNA glycosylases, which then excise the damaged base. This is followed by the action of endonucleases, polymerases, and ligases to complete the repair process . The compound can also undergo deamination and dehydration reactions, leading to the formation of other modified bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydroxycytosine can change over time. The compound is relatively stable under certain conditions but can degrade under others. Long-term studies have shown that the presence of 5,6-Dihydroxycytosine in DNA can lead to persistent DNA damage and affect cellular function over time . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 5,6-Dihydroxycytosine vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage that can be efficiently repaired by the cell. At higher doses, it can cause significant DNA damage, leading to mutations, cellular dysfunction, and even cell death . Toxic effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

5,6-Dihydroxycytosine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA glycosylases and endonucleases, which are crucial for the base excision repair pathway . The compound can also affect metabolic flux and metabolite levels by altering the integrity of the DNA and inducing cellular stress responses .

Transport and Distribution

Within cells, 5,6-Dihydroxycytosine is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .

Subcellular Localization

5,6-Dihydroxycytosine is primarily localized in the nucleus, where it integrates into the DNA. Its activity and function are influenced by its subcellular localization, as it directly interacts with the genetic material and DNA repair enzymes . Post-translational modifications and targeting signals may also play a role in directing 5,6-Dihydroxycytosine to specific compartments within the cell .

Eigenschaften

IUPAC Name |

6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOYOCCBDWULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192387 | |

| Record name | Isouramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-34-9 | |

| Record name | Isouramil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isouramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

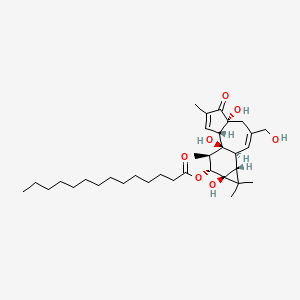

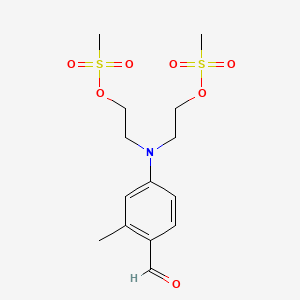

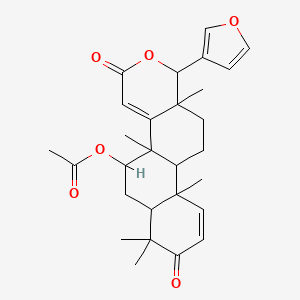

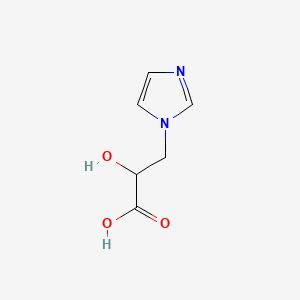

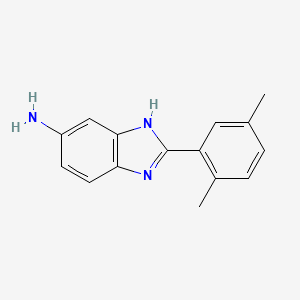

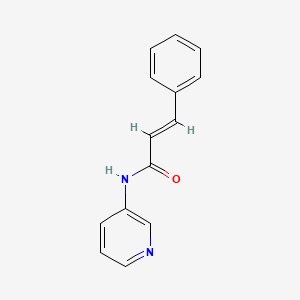

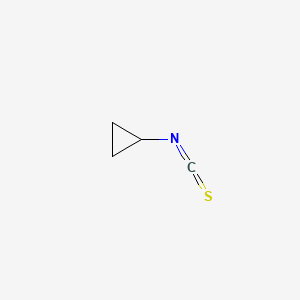

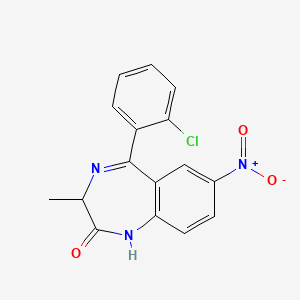

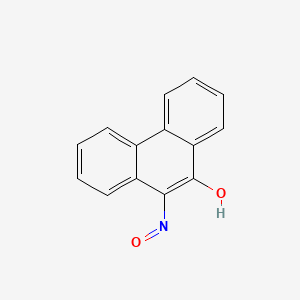

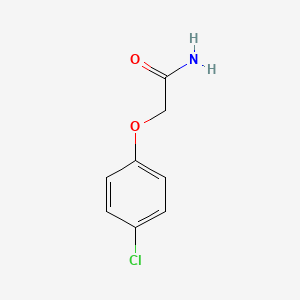

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)

![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)

![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)